Cas no 1443328-76-4 (3-Iso-Butoxy-4-fluorobenzoic acid)
3-Iso-Butoxy-4-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-iso-Butoxy-4-fluorobenzoic acid
- 4-Fluoro-3-isobutoxybenzoic acid
- 4-Fluoro-3-(2-methylpropoxy)benzoic acid
- 3-Iso-Butoxy-4-fluorobenzoic acid
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- MDL: MFCD18426786
- Inchi: 1S/C11H13FO3/c1-7(2)6-15-10-5-8(11(13)14)3-4-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
- InChI Key: VNDLLMBRNSSSRT-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=O)O)C=C1OCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 218
- XLogP3: 3.1
- Topological Polar Surface Area: 46.5
3-Iso-Butoxy-4-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 218483-2.500g |
4-Fluoro-3-(2-methylpropoxy)benzoic acid, 95% |
1443328-76-4 | 95% | 2.500g |
$1733.00 | 2023-09-10 | |
| Aaron | AR01FF5C-500mg |
3-iso-Butoxy-4-fluorobenzoic acid |
1443328-76-4 | 95% | 500mg |
$527.00 | 2025-02-12 | |
| Aaron | AR01FF5C-1g |
3-iso-Butoxy-4-fluorobenzoic acid |
1443328-76-4 | 95% | 1g |
$701.00 | 2025-02-12 | |
| A2B Chem LLC | AX97988-2.5g |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 95% | 2.5g |
$1151.00 | 2024-01-04 | |
| A2B Chem LLC | AX97988-250mg |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 97% | 250mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AX97988-500mg |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 97% | 500mg |
$307.00 | 2024-04-20 | |
| A2B Chem LLC | AX97988-1g |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 97% | 1g |
$415.00 | 2024-04-20 | |
| abcr | AB430531-1g |
3-iso-Butoxy-4-fluorobenzoic acid; . |
1443328-76-4 | 1g |
€1621.80 | 2024-08-03 | ||
| Crysdot LLC | CD12142617-1g |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142617-5g |
4-Fluoro-3-isobutoxybenzoic acid |
1443328-76-4 | 97% | 5g |
$1177 | 2024-07-23 |
3-Iso-Butoxy-4-fluorobenzoic acid Suppliers
3-Iso-Butoxy-4-fluorobenzoic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-Iso-Butoxy-4-fluorobenzoic acid
Introduction to 3-Iso-Butoxy-4-fluorobenzoic Acid (CAS No. 1443328-76-4)
3-Iso-Butoxy-4-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1443328-76-4, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its structural motif of an isobutoxy group at the 3-position and a fluorine atom at the 4-position of the benzene ring, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.
The molecular structure of 3-Iso-Butoxy-4-fluorobenzoic acid contributes to its distinct reactivity and interaction with biological targets. The presence of the fluorine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring, influencing its solubility, metabolic stability, and binding affinity. Meanwhile, the isobutoxy group enhances lipophilicity, facilitating better membrane permeability and absorption. These features collectively position this compound as a versatile building block in drug discovery efforts.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. 3-Iso-Butoxy-4-fluorobenzoic acid fits well within this trend, as demonstrated by several cutting-edge studies. For instance, researchers have leveraged this compound to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to inflammatory pathways. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions further broadens its utility in designing high-affinity ligands.
One notable application of 3-Iso-Butoxy-4-fluorobenzoic acid has been in the synthesis of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling cascades, making them attractive therapeutic targets for diseases such as cancer and autoimmune disorders. By incorporating this fluorinated benzoic acid derivative into drug candidates, scientists have been able to fine-tune binding interactions with kinase active sites, leading to improved selectivity and efficacy. Preliminary results from preclinical trials suggest that derivatives of 3-Iso-Butoxy-4-fluorobenzoic acid exhibit promising pharmacokinetic profiles.
The synthetic pathways for 3-Iso-Butoxy-4-fluorobenzoic acid also warrant discussion. Given its structural complexity, multiple synthetic routes have been explored to optimize yield and purity. One common approach involves the Friedel-Crafts alkylation of 4-fluorobenzaldehyde with isobutyl bromide, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium-based reagents. However, recent advancements have favored catalytic oxidation methods employing transition metals like ruthenium or manganese complexes, which offer higher selectivity and reduced environmental impact.
The role of computational chemistry in refining synthetic strategies for 3-Iso-Butoxy-4-fluorobenzoic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes with remarkable accuracy, minimizing experimental trial-and-error. For example, density functional theory (DFT) calculations have been instrumental in identifying optimal reaction conditions for introducing the isobutoxy group while preserving the integrity of the fluorine substituent. Such computational insights not only accelerate synthetic progress but also enhance cost-efficiency.
Beyond its pharmaceutical applications, 3-Iso-Butoxy-4-fluorobenzoic acid has found utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules makes it a valuable scaffold for designing novel materials with tailored properties. Additionally, fluorinated benzoic acids are increasingly being explored as intermediates in crop protection agents due to their stability under environmental conditions and their potential to interact with biological targets in pests.
The future prospects for 3-Iso-Butoxy-4-fluorobenzoic acid are promising, driven by ongoing research into its derivatives and novel applications. As drug discovery efforts continue to evolve, compounds like this are expected to play a central role in developing next-generation therapeutics. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic routes, aligning with global efforts toward environmentally responsible manufacturing practices.
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